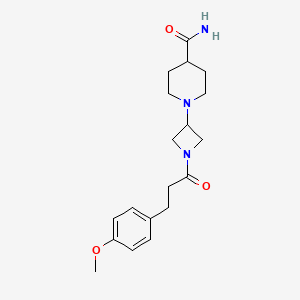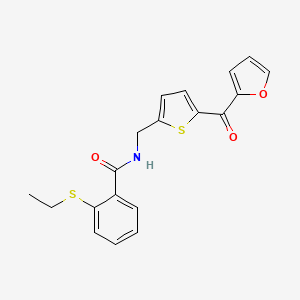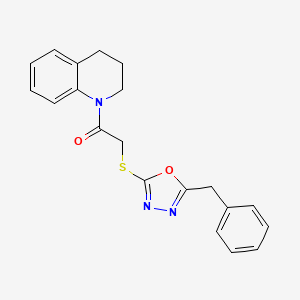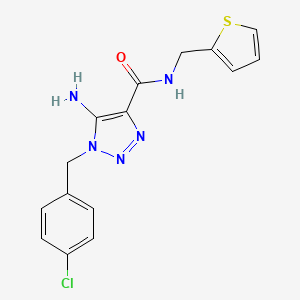
(3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups, including a pyridin-2-yl group, a 1,2,4-oxadiazol-5-yl group, an azetidin-1-yl group, and a trifluoromethylphenyl group. These groups are common in many pharmaceuticals and other biologically active compounds .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the functional groups mentioned above. For instance, the azetidinone group could potentially undergo reactions at the carbonyl group .Scientific Research Applications
Antimicrobial Activity
Compounds with structures similar to the one mentioned have been synthesized and evaluated for antimicrobial activity. For example, studies on pyrazoline and pyridine methanone derivatives have shown good antimicrobial activity, suggesting that similar structures could be used in the development of new antimicrobial agents (Kumar et al., 2012).
Synthesis of Novel Chemical Entities
The synthesis of novel heterocyclic compounds, including pyrazolines and oxadiazoles, indicates the interest in exploring the chemical space around these scaffolds for potential therapeutic applications. These compounds exhibit a range of biological activities, which can be further optimized for specific targets (Volpi et al., 2017).
Drug Discovery and Development
Some studies have focused on the development of compounds for specific therapeutic applications, such as anticonvulsant agents. Novel triazinyl pyrrolidin methanone derivatives have been synthesized and evaluated for their anticonvulsant activities, demonstrating the potential of this chemical framework in drug discovery (Malik & Khan, 2014).
properties
IUPAC Name |
[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O2/c19-18(20,21)13-5-3-4-11(8-13)17(26)25-9-12(10-25)16-23-15(24-27-16)14-6-1-2-7-22-14/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSINNPMZTUXBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)C3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

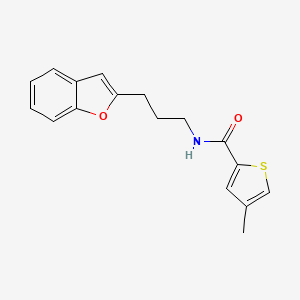

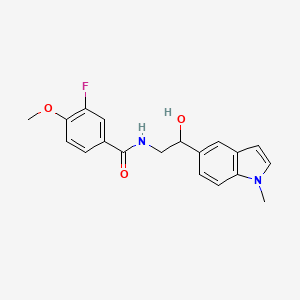
methanone](/img/structure/B3015614.png)
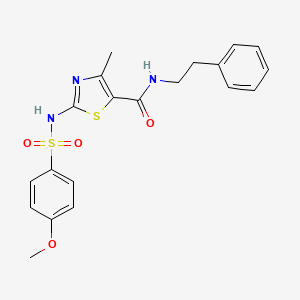
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B3015620.png)

![N-(3-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3015623.png)
![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3015624.png)
